DL-|A-Hydroxybutyryl coenzyme A lithium salt

Catalog No.
S1480161
CAS No.
103404-51-9
M.F
C25H42LiN7O18P3S
M. Wt
860.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-|A-Hydroxybutyryl coenzyme A lithium salt

CAS Number

103404-51-9

Product Name

DL-|A-Hydroxybutyryl coenzyme A lithium salt

Molecular Formula

C25H42LiN7O18P3S

Molecular Weight

860.6 g/mol

InChI

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);

InChI Key

HWNYNXALHOUFMU-UHFFFAOYSA-N

SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

DL-β-Hydroxybutyryl coenzyme A lithium salt is a biochemical compound that serves as an important intermediate in various metabolic pathways, particularly in the fermentation of butyric acid and the metabolism of amino acids such as lysine and tryptophan. Its chemical formula is C25H42LiN7O18P3S\text{C}_{25}\text{H}_{42}\text{LiN}_{7}\text{O}_{18}\text{P}_{3}\text{S}, and it has a molecular weight of approximately 859.56 g/mol . This compound is produced from β-hydroxybutyric acid through the action of short-chain-CoA synthase, linking it to both energy metabolism and fatty acid oxidation processes .

DL-β-HB-CoA lithium salt doesn't have a direct mechanism of action. Instead, it serves as a substrate for enzymes, allowing researchers to study their activity and function in various metabolic pathways. By observing the breakdown or modification of DL-β-HB-CoA lithium salt by specific enzymes, scientists can gain insights into their role in cellular metabolism.

  • Information on specific hazards associated with DL-β-HB-CoA lithium salt is limited. However, as with most research chemicals, it's important to handle it with care following general laboratory safety protocols.
  • It's likely to be irritating to skin and eyes due to the presence of functional groups. Wear appropriate personal protective equipment (PPE) when handling.

Please Note:

  • The information provided is based on available scientific resources and might not be exhaustive.
  • Always consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions before working with DL-β-HB-CoA lithium salt.

Substrate for Enzyme Assays:

  • HSD17B4 protein

    DL-β-Hydroxybutyryl coenzyme A acts as a substrate to assess the activity of the enzyme 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) involved in steroid hormone metabolism. Source: Sigma-Aldrich product page:

  • Hc-DHS-28 and its mutants

    Researchers use DL-β-Hydroxybutyryl coenzyme A to determine the specificity and kinetic properties of the enzyme Hc-DHS-28 and its mutated forms. [Source: Same as above]

Component in Reaction Buffers:

  • S-adenosyl-L-homocysteine hydrolase (AHCY) acylation: DL-β-Hydroxybutyryl coenzyme A can be included in the reaction buffer for studying the in vitro acylation process catalyzed by the enzyme S-adenosyl-L-homocysteine hydrolase (AHCY). [Source: Same as above]

Research on Polyhydroxyalkanoates (PHAs):

  • PHB precursor: DL-β-Hydroxybutyryl coenzyme A serves as a starting material for the production of polyhydroxybutyrate (PHB), a type of PHA, by polyhydroxybutyrate synthases. [Source: Same as above]

  • Formation from β-Hydroxybutyric Acid: The conversion of β-hydroxybutyric acid to DL-β-hydroxybutyryl coenzyme A lithium involves the addition of coenzyme A, catalyzed by short-chain-CoA synthase.
  • Role in Fatty Acid Oxidation: This compound acts as a substrate in the β-oxidation pathway, facilitating the breakdown of fatty acids into acetyl-CoA, which is crucial for energy production .
  • Involvement in Lysine Hydroxylation: DL-β-Hydroxybutyryl coenzyme A lithium can act as a cofactor for lysine β-hydroxybutyrylation, influencing gene expression through modifications of histones .

DL-β-Hydroxybutyryl coenzyme A lithium salt exhibits significant biological activities:

  • Metabolic Regulation: It plays a crucial role in regulating metabolic pathways, particularly during conditions of starvation or fasting, where its levels can increase due to enhanced fatty acid oxidation .
  • Histone Modification: Elevated levels of DL-β-Hydroxybutyryl coenzyme A lithium have been linked to increased histone β-hydroxybutyrylation, affecting gene expression and potentially contributing to metabolic diseases .
  • Cancer Metabolism: In cancer cells, impaired mitochondrial function can lead to the accumulation of this compound, suggesting its role in cancer metabolism and potential therapeutic targets .

DL-β-Hydroxybutyryl coenzyme A lithium salt has several applications:

  • Research Tool: It is utilized as a substrate in enzymatic assays to study various metabolic pathways and enzyme activities .
  • Metabolic Studies: Its role in metabolic regulation makes it a valuable compound for studying conditions like diabetes and obesity .
  • Polyhydroxyalkanoates Production: This compound is also a precursor for producing polyhydroxybutyrate, a biodegradable polymer used in various applications .

Several compounds share structural or functional similarities with DL-β-Hydroxybutyryl coenzyme A lithium salt. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Acetyl Coenzyme AC₂₃H₃₉N₇O₁₄PCentral role in energy metabolism; derived from pyruvate.
Butyryl Coenzyme AC₂₄H₄₁N₇O₁₄PInvolved in fatty acid metabolism; one carbon less than DL-β-Hydroxybutyryl.
Propionyl Coenzyme AC₂₂H₃₉N₇O₁₄PKey intermediate in propionate metabolism; differs by two carbons.
Succinyl Coenzyme AC₂₄H₄₁N₇O₁₄PPlays a crucial role in the citric acid cycle; contains four carbons.

DL-β-Hydroxybutyryl coenzyme A lithium salt is unique due to its specific role in lysine hydroxylation and its accumulation under certain metabolic conditions, which distinguishes it from other similar compounds involved primarily in energy metabolism .

The study of coenzyme A derivatives has a rich history dating back to early biochemical research on metabolic pathways. While the specific discovery of DL-β-Hydroxybutyryl coenzyme A lithium salt isn't explicitly documented in early literature, it is closely related to butyric acid, which was first observed in an impure form in 1814 by French chemist Michel Eugène Chevreul. By 1818, Chevreul had purified butyric acid sufficiently to characterize it, though he initially delayed publishing his findings, depositing them instead with the Academy of Sciences in Paris. The name "butyric acid" derives from the Greek word "βούτῡρον" (meaning "butter"), as it was first identified in butter. Research into coenzyme A derivatives, including β-Hydroxybutyryl-CoA, developed significantly in the mid-20th century as scientists began unraveling the complexities of metabolic pathways involving fatty acid oxidation and ketone body metabolism.

Nomenclature and Structural Classification

DL-β-Hydroxybutyryl coenzyme A lithium salt is also known as DL-3-Hydroxybutyryl coenzyme A lithium salt, with the CAS number 103404-51-9. The molecular formula of the compound is C₂₅H₄₂N₇O₁₈P₃S, with a molecular weight of 853.62 g/mol. Its IUPAC name is exceptionally complex: "lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate". Structurally, it belongs to the class of organic compounds known as acyl CoAs, specifically fatty acyls, containing a coenzyme A substructure linked to a β-hydroxybutyryl chain. The compound exists as a racemic mixture (DL) of the β-hydroxybutyryl moiety, which is significant for its diverse biological applications.

Biochemical Relevance in Metabolic Pathways

DL-β-Hydroxybutyryl coenzyme A plays critical roles in several metabolic pathways, serving as an intermediate in the fermentation of butyric acid and in the metabolism of lysine and tryptophan. The L-3-hydroxybutyryl-CoA (or (S)-3-hydroxybutanoyl-CoA) enantiomer specifically functions as the second-to-last intermediate in beta oxidation of even-numbered, straight chain, and saturated fatty acids. In bacterial metabolism, particularly in species like Clostridium, this compound participates in butyrate fermentation pathways that convert glucose to butyric acid, carbon dioxide, and hydrogen. The balanced equation for this fermentation is C₆H₁₂O₆ → C₄H₈O₂ + 2CO₂ + 2H₂, demonstrating its importance in anaerobic energy production. Additionally, 3-Hydroxybutyryl-CoA is converted to bacterial polyhydroxyalkanoates (PHB) by polyhydroxybutyrate (PHB) synthases, making it essential for biopolymer production in certain microorganisms.

Research Significance in Metabolic Science

The research significance of DL-β-Hydroxybutyryl coenzyme A lithium salt spans multiple areas of metabolic science. It serves as a substrate in the HSD17B4 protein enzymatic assay and is used to determine the specificity and kinetics of β-hydroxyacyl CoA dehydrogenase. In pharmaceutical research, it contributes to the development of therapies targeting metabolic disorders such as obesity and diabetes by allowing scientists to study key metabolic pathways. The compound is particularly valuable in studies related to energy metabolism during ketosis or starvation, where the body relies on ketone bodies for energy. Recent research has explored its potential role in neurodegenerative diseases by investigating its effects on neuronal metabolism. Additionally, elevated levels of β-hydroxybutyryl-CoA have been observed in cancer cells with impaired mitochondrial function and in starvation conditions, suggesting its importance as a biomarker in various pathological states.

Structural Determinants of Substrate Recognition

The structural basis of substrate recognition in 3-hydroxybutyryl-CoA dehydratase involves sophisticated molecular mechanisms that determine enzyme specificity and catalytic efficiency. Crystal structure analysis of 3-hydroxybutyryl-CoA dehydrogenase from Clostridium butyricum reveals a characteristic two-domain topology consisting of distinct N-terminal and C-terminal domains [1]. The enzyme exhibits a monomer structure where dimerization occurs primarily through interactions at the C-terminal domain, establishing the functional oligomeric assembly required for catalytic activity.

The substrate recognition mechanism involves specific binding interactions with the adenosine diphosphate moiety of the coenzyme A substrate. Structural studies demonstrate that the adenosine diphosphate portion is not highly stabilized compared to other regions of the acetoacetyl-CoA molecule [1]. This differential binding affinity plays a crucial role in substrate positioning and catalytic turnover. The enzyme's substrate-binding site architecture accommodates both 3-hydroxybutyryl-CoA and related acyl-CoA derivatives through carefully orchestrated molecular interactions.

Comparative structural analysis reveals that substrate specificities within the enoyl-CoA hydratase family are determined by the conformational characteristics of the α3 helix region and specific residues contributing to the enoyl-CoA binding pocket [2]. Four aromatic residues, including Phe70, Phe81, Tyr142, and Trp232, play essential roles in forming the unique substrate-binding pocket architecture. Among these, Phe81 and Trp232 are particularly important as they are positioned at the bottom of the active site and effectively block the substrate-binding tunnel, creating a size-selective environment that accommodates four-carbon length acyl groups as the maximum substrate size [2].

Catalytic Mechanism and Kinetics

The catalytic mechanism of 3-hydroxybutyryl-CoA dehydratase involves a sophisticated series of molecular events that facilitate the reversible dehydration reaction. The enzyme catalyzes the conversion of (3R)-3-hydroxybutanoyl-CoA to crotonoyl-CoA through elimination of water, representing a fundamental step in butanoate metabolism [3]. This reaction belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds through systematic elimination mechanisms.

Kinetic analysis demonstrates that the enzyme follows Michaelis-Menten kinetics with specific parameters that reflect its metabolic role. Studies of cell extracts from autotrophically grown Metallosphaera sedula show distinct kinetic properties: crotonyl-CoA hydration exhibits a Vmax of 15.7 ± 0.6 U mg⁻¹ protein and Km of 23 ± 3 μM at 65°C, while 3-hydroxypropionyl-CoA dehydration displays Vmax of 1.18 ± 0.02 U mg⁻¹ protein and Km of 109 ± 5 μM at 42°C [4]. These kinetic parameters indicate that the enzyme exhibits higher catalytic efficiency for the crotonyl-CoA hydration reaction compared to the reverse dehydration process.

Engineering studies have demonstrated significant improvements in catalytic activity through targeted mutagenesis. Site-directed mutagenesis experiments focusing on residues near the substrate-binding site have yielded highly efficient variants. The K50A/K54A/L232Y triple mutant enzyme exhibits approximately 5-fold higher enzymatic activity compared to the wild-type enzyme [1]. This enhancement demonstrates that specific amino acid positions can dramatically influence catalytic performance through optimization of substrate binding and transition state stabilization.

Evolutionary Conservation and Divergence

The evolutionary patterns of 3-hydroxybutyryl-CoA dehydratase reveal complex relationships across different taxonomic groups and metabolic contexts. Phylogenetic analysis demonstrates that these enzymes have evolved through multiple independent acquisition events, particularly in autotrophic organisms utilizing specialized carbon fixation pathways [5]. The enzyme is universally conserved among autotrophic Sulfolobales, indicating its fundamental importance in these metabolic systems [6].

Comparative analysis across species reveals that crenarchaeal and thaumarchaeal versions of related enzymes were retrieved independently from different bacterial sources, despite their functional similarities [4]. This convergent evolution pattern suggests that the enzymatic function provides significant selective advantages in specific metabolic contexts. The widespread distribution of homologous enzymes across diverse prokaryotic lineages indicates ancient evolutionary origins and subsequent horizontal gene transfer events.

The evolutionary divergence is particularly evident in the separation of hydratase and dehydrogenase functions in certain lineages. Analysis suggests that the acquisition of promiscuous bacterial hydratases capable of catalyzing multiple reactions with high efficiency made certain enzymatic domains redundant, leading to their evolutionary loss [5]. This modular evolution pattern demonstrates how enzymatic systems can be optimized through both functional integration and separation depending on metabolic requirements.

4-Hydroxybutyryl-CoA Dehydratase: Radical-Mediated Dehydration

Iron-Sulfur Cluster and FAD in Catalytic Function

The 4-hydroxybutyryl-CoA dehydratase from Clostridium aminobutyricum represents a unique enzymatic system that employs radical chemistry to achieve challenging dehydration reactions [7]. This enzyme contains both a [4Fe-4S]²⁺ cluster and flavin adenine dinucleotide as essential cofactors, creating a sophisticated catalytic apparatus capable of activating otherwise unreactive carbon-hydrogen bonds. The enzyme functions as a homotetramer with up to one [4Fe-4S]²⁺ cluster and one noncovalently bound FAD moiety per 54-kDa subunit [7].

The iron-sulfur cluster serves multiple critical functions in the catalytic mechanism. Mössbauer spectroscopy analysis reveals that the enzyme contains [4Fe-4S]²⁺ clusters, most probably two clusters per homotetramer, where the four iron atoms in each cluster are coordinated in identical fashion [8]. The clusters demonstrate spin zero characteristics and show no direct interaction with substrates, suggesting they serve primarily structural roles and function as Lewis acids to facilitate hydroxyl group elimination [9]. The [4Fe-4S]²⁺ clusters are difficult to reduce and therefore unlikely to be redox-active in the primary catalytic mechanism [8].

The FAD cofactor plays the central role in radical generation and catalytic activation. The protein-bound FAD exhibits unusual redox properties with reduction potentials of Eox/sq = -140 ± 15 mV and Esq/red = -240 ± 15 mV at pH 7.0 and 25°C [9]. The FAD can be easily reduced to the semiquinone form within seconds, while reduction to the hydroquinone occurs much more slowly over minutes to hours. Substrate addition induces internal electron transfer leading to partial one-electron reduction of both the [4Fe-4S]²⁺ cluster and FAD, creating the reactive species necessary for radical chemistry [10].

Structural Insights into Radical-Based Mechanisms

The radical-mediated mechanism of 4-hydroxybutyryl-CoA dehydratase involves a sophisticated sequence of electron transfer and radical formation events. The proposed mechanism begins with histidine 292 acting as a general base to abstract the 2Re proton from 4-hydroxybutyryl-CoA, generating an enolate intermediate [11]. This enolate formation is followed by one-electron oxidation to create an enoxy radical, facilitated by the oxidized FAD quinone which effectively lowers the pKa of the C3 hydrogen from approximately 40 to 14 [10].

The radical chemistry proceeds through formation of an allylic ketyl radical intermediate, which represents the key species for achieving the challenging dehydration reaction [10]. This ketyl radical anion has the hydroxyl group coordinated to an iron atom in the Fe-S cluster, which polarizes the hydroxyl group and enables elimination of water. The mechanism involves substrate-induced radical formation where tyrosine 296 is deprotonated by glutamate 455 and reduces FAD to FADH·, aided by protonation from glutamate 257 via threonine 190 [10].

Structural analysis reveals specific residue roles in the catalytic mechanism. Glutamate 455 functions as a proton donor that aids in water elimination at C4 and reprotonates C4 to generate the final product [11]. The positioning of these catalytic residues creates a precisely orchestrated active site environment that can achieve the mechanistically demanding elimination of an unactivated β-C-H bond. The radical mechanism differs substantially from other flavin-dependent enzymes by employing one-electron chemistry rather than the more common two-electron hydride transfer mechanisms.

Comparison with Other Dehydratases

The 4-hydroxybutyryl-CoA dehydratase exhibits unique mechanistic features that distinguish it from other members of the dehydratase enzyme family. Unlike conventional dehydratases that rely on standard acid-base chemistry, this enzyme employs radical-based mechanisms that enable activation of exceptionally unreactive carbon-hydrogen bonds [7]. The enzyme catalyzes both the reversible oxygen-sensitive dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA and the oxygen-insensitive isomerization of vinylacetyl-CoA to crotonyl-CoA [10].

Comparative analysis with other radical enzymes reveals that the mode of radical generation in 4-hydroxybutyryl-CoA dehydratase is unprecedented in anaerobic radical chemistry [10]. The enzyme differs substantially from other radical enzymes that utilize coenzyme B₁₂, S-adenosylmethionine, ATP-driven electron transfer, or flavin-based electron bifurcation for radical generation. The substrate-induced electron transfer mechanism represents a novel strategy for achieving radical chemistry in biological systems.

The oxygen sensitivity characteristics further distinguish this enzyme from related dehydratases. Upon air exposure, the enzyme loses dehydration activity completely within 40 minutes, while isomerase activity decreases by 60-90% but remains stable for extended periods [9]. This differential sensitivity suggests that the radical-mediated dehydration reaction requires strict anaerobic conditions, while the isomerization reaction is more tolerant of oxidative conditions. The preservation of partial isomerase activity under aerobic conditions indicates that this function may not require the complete radical machinery necessary for dehydration.

L-3-Hydroxyacyl-CoA Dehydrogenase: Oxidation Mechanisms

Structural Basis of Stereoselectivity

The structural architecture of L-3-hydroxyacyl-CoA dehydrogenase provides the molecular foundation for its exquisite stereoselectivity in substrate recognition and catalysis. The enzyme exhibits a pronounced bilobal structure with two distinct domains: an amino-terminal domain comprising approximately the first 200 residues responsible for NAD cofactor binding, and a carboxyl-terminal domain containing the remaining 107 residues that appears to be entirely α-helical [12]. This domain organization creates a distinctive active site environment that enforces strict stereospecific substrate binding.

The structural basis of stereoselectivity involves precise positioning of key catalytic residues that interact specifically with the L-configuration of 3-hydroxyacyl-CoA substrates. Crystal structure analysis reveals that histidine 158 serves as the critical general base that abstracts a proton from the 3-hydroxyl group of the substrate [13]. The stereoselectivity is enhanced by an electrostatic interaction between histidine 158 and glutamate 170, which properly orients the catalytic histidine and maintains structural integrity of the enzyme [13]. This Glu-His diad is conserved across all functionally related enzymes and acts in concert to deprotonate the 3-hydroxyl group.

The enzyme undergoes significant conformational changes upon substrate binding that contribute to its stereoselectivity. Comparison of crystal structures reveals that substantial shifting of the NAD⁺-binding domain relative to the C-terminal domain occurs in ternary and substrate-bound complexes [14]. This domain movement creates a sequestered active site environment that precisely accommodates the L-stereoisomer while excluding other configurations. The conformational changes ensure that only properly oriented substrates can achieve the transition state geometry required for catalysis.

NAD⁺/NADH Binding and Electron Transfer

The NAD⁺/NADH binding mechanism in L-3-hydroxyacyl-CoA dehydrogenase involves sophisticated cofactor recognition and electron transfer processes. The amino-terminal domain displays considerable structural homology with dinucleotide binding domains observed in other NAD⁺-, NADP⁺-, and FAD-dependent enzymes, incorporating the characteristic Rossmann fold architecture [12]. The NAD⁺ molecule binds in an extended conformation within this domain, creating the proper geometric arrangement for electron transfer reactions.

Kinetic analysis reveals that the enzyme exhibits preferential binding for the reduced cofactor NADH over the oxidized NAD⁺ form [13]. The dissociation constants determined over a broad pH range indicate this binding preference, suggesting that the enzyme has evolved to favor product release and cofactor recycling. The cofactor binding site creates an environment that stabilizes both the oxidized and reduced forms of the nicotinamide cofactor while maintaining the proper orientation for electron transfer.

The electron transfer mechanism proceeds through a carefully orchestrated sequence involving the hydroxyl group of the substrate and the nicotinamide ring of NAD⁺. The oxyanion intermediate formed during substrate deprotonation collapses through elimination of a hydride to the C4 position of the NAD cofactor [15]. This hydride transfer represents the key electron transfer step that links substrate oxidation to cofactor reduction. A subsequent proton transfer step allows for active site regeneration and product release, completing the catalytic cycle.

Mutational Analysis and Enzymatic Efficiency

Mutational analysis studies have provided critical insights into the molecular determinants of catalytic efficiency in L-3-hydroxyacyl-CoA dehydrogenase. Site-directed mutagenesis targeting key active site residues has revealed the functional importance of specific amino acids in maintaining catalytic activity and structural stability. Mutations affecting the conserved Glu-His catalytic diad result in dramatic reductions in enzymatic activity, confirming their essential roles in the catalytic mechanism [13].

Analysis of clinical mutations in the HADH gene encoding short-chain L-3-hydroxyacyl-CoA dehydrogenase has revealed the relationship between structural integrity and enzymatic function. Loss-of-function mutations lead to short-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency, an autosomal recessive genetic defect that manifests as hyperinsulinemic hypoketotic hypoglycemia [16]. The most severe mutations, such as the homozygous deletion c.565delG leading to an early stop codon within the NAD⁺-binding domain, result in complete absence of functional enzyme [16].

The relationship between residual enzymatic activity and clinical phenotype demonstrates the critical importance of catalytic efficiency. Patients with mutations resulting in less than 10% residual enzymatic activity exhibit severe metabolic dysfunction with elevated 3-hydroxybutyryl-carnitine and urinary 3-hydroxyglutaric acid [16]. Conversely, patients retaining 35-50% of normal enzymatic activity may present with milder phenotypes or normal biochemical profiles under non-stressed conditions. These findings underscore the importance of maintaining adequate enzymatic efficiency for normal metabolic function.

Enzyme Engineering for Enhanced Catalytic Activity

Engineering approaches for enhancing the catalytic activity of enzymes involved in DL-α-hydroxybutyryl coenzyme A metabolism have demonstrated significant advances through both rational design and semi-rational engineering strategies. The development of improved biocatalysts has focused on identifying key structural regions that influence catalytic performance beyond the traditional active site engineering approaches [17]. Recent advances have shown that targeting distal regions, such as hinge regions and loop structures, can provide dramatic improvements in enzymatic activity and stability.

Semi-rational engineering approaches have proven particularly effective for enhancing dehydrogenase activity. Studies targeting glutamate dehydrogenases have identified the inter-domain hinge structure as a critical hotspot for engineering enhanced catalytic activity [17]. Hinge engineering has achieved activity improvements of up to 104-fold for non-natural substrates, demonstrating that conformational dynamics play crucial roles in catalytic efficiency. Molecular dynamics simulations reveal that enhanced catalytic activity arises from improving the open/closed conformational transformation efficiency of proteins through hinge modifications.

The application of machine learning-guided approaches has accelerated enzyme engineering efforts significantly. Recent developments in protein mutational effect prediction using multimodal deep representation learning have enabled zero-shot prediction of mutation effects [18]. These approaches integrate sequence and structure contexts from extensive protein databases to guide rational design decisions. Machine learning models can predict the effects of multiple simultaneous mutations, enabling the development of highly optimized enzyme variants with enhanced catalytic properties.

Directed evolution strategies combined with high-throughput screening have yielded substantial improvements in enzymatic performance. Studies focusing on amino acid dehydrogenases have achieved enhanced catalytic efficiency through random mutagenesis approaches targeting rate-limiting enzymatic steps [19]. The integration of error-prone PCR with systematic screening has enabled identification of variants with several-fold improvements in catalytic activity toward specific substrates. These approaches have proven particularly valuable for adapting enzymes to function with non-natural substrates or under altered reaction conditions.

Comparative Analysis of Enzymatic Interactions Across Species

The comparative analysis of enzymatic interactions involving DL-α-hydroxybutyryl coenzyme A across different species reveals fascinating patterns of convergent evolution and divergent specialization. Cross-species examination of the glycolytic pathway through molecular interaction field analysis has demonstrated that electrostatic potential patterns can be used to classify and characterize enzyme families across diverse organisms [20]. This approach has proven valuable for understanding how enzymatic properties are conserved or modified across evolutionary lineages.

Phylogenetic analysis of enzymes involved in hydroxybutyryl-CoA metabolism reveals complex evolutionary relationships. The 3-hydroxypropionyl-CoA dehydratase/crotonyl-CoA hydratase systems in crenarchaeal and thaumarchaeal organisms demonstrate convergent evolution, where homologous enzymes were independently acquired from bacterial sources [4]. Despite their independent origins, these enzymes exhibit similar catalytic properties and metabolic functions, highlighting the selective pressures that drive functional convergence.

Species-specific adaptations in enzymatic systems reflect the diverse metabolic requirements across different organisms. Thermophilic archaea have evolved enzyme variants with enhanced thermal stability and altered kinetic properties compared to their mesophilic counterparts [6]. The enzyme systems in autotrophic organisms show specialized adaptations for carbon fixation pathways, with kinetic parameters optimized for the specific metabolic flux requirements of these pathways [5]. These adaptations include modified cofactor binding affinities, altered substrate specificities, and enhanced catalytic efficiencies.

The distribution of enzymatic functions across species demonstrates both conservation and innovation in metabolic pathway design. Universal conservation of certain enzymatic functions, such as the core β-oxidation enzymes, contrasts with the species-specific variations in pathway organization and regulation [21]. Comparative analysis reveals that while basic catalytic mechanisms are often conserved, the integration of these enzymes into broader metabolic networks shows considerable variation. This pattern suggests that enzymatic evolution involves both maintenance of essential catalytic functions and adaptation to species-specific metabolic requirements.

Dates

Last modified: 09-12-2023

Explore Compound Types